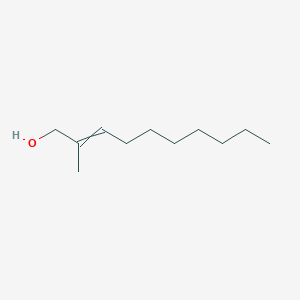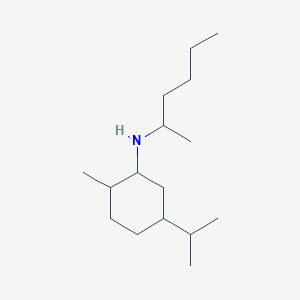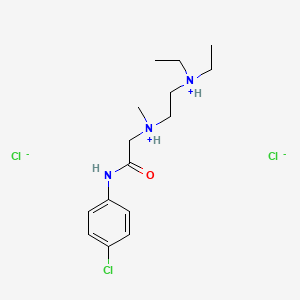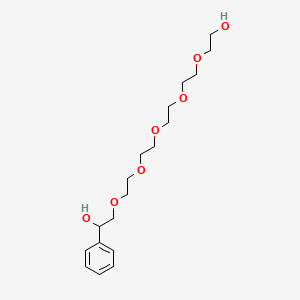
1-Phenyl-3,6,9,12,15-pentaoxaheptadecane-1,17-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Phenyl-3,6,9,12,15-pentaoxaheptadecane-1,17-diol is an organic compound with the molecular formula C18H30O7. It is known for its unique structure, which includes a phenyl group and multiple ether linkages. This compound is part of the class of dialkyl ethers and is often referred to in scientific literature for its various applications and properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Phenyl-3,6,9,12,15-pentaoxaheptadecane-1,17-diol typically involves the reaction of phenol with ethylene oxide in the presence of a base catalyst. The reaction proceeds through a series of etherification steps, resulting in the formation of the desired compound. The reaction conditions often include controlled temperatures and pressures to ensure the efficient formation of the product .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions. The use of high-purity reactants and advanced purification techniques ensures the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-Phenyl-3,6,9,12,15-pentaoxaheptadecane-1,17-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into simpler alcohols or hydrocarbons.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) are used for electrophilic aromatic substitution.
Major Products Formed:
Oxidation: Formation of phenylacetic acid and other carboxylic acids.
Reduction: Formation of phenylmethanol and other alcohols.
Substitution: Formation of brominated or nitrated phenyl derivatives.
Scientific Research Applications
1-Phenyl-3,6,9,12,15-pentaoxaheptadecane-1,17-diol has a wide range of applications in scientific research:
Chemistry: Used as a solvent and reagent in various organic synthesis reactions.
Biology: Employed in the study of enzyme interactions and as a model compound for studying biological membranes.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility and ability to form stable complexes with various drugs.
Industry: Utilized in the production of polymers and as a stabilizer in various industrial processes.
Mechanism of Action
The mechanism of action of 1-Phenyl-3,6,9,12,15-pentaoxaheptadecane-1,17-diol involves its interaction with molecular targets through hydrogen bonding and hydrophobic interactions. The compound’s multiple ether linkages allow it to form stable complexes with various molecules, enhancing its solubility and stability. These interactions are crucial in its applications in drug delivery and as a stabilizer in industrial processes .
Comparison with Similar Compounds
Hexaethylene glycol: Similar in structure but lacks the phenyl group.
Pentaethylene glycol: Shorter chain length and different physical properties.
Tetraethylene glycol: Even shorter chain length and distinct applications.
Uniqueness: 1-Phenyl-3,6,9,12,15-pentaoxaheptadecane-1,17-diol is unique due to its phenyl group, which imparts distinct chemical and physical properties. This structural feature enhances its solubility in organic solvents and its ability to form stable complexes with various molecules, making it highly valuable in scientific research and industrial applications .
Properties
CAS No. |
75506-90-0 |
|---|---|
Molecular Formula |
C18H30O7 |
Molecular Weight |
358.4 g/mol |
IUPAC Name |
2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]-1-phenylethanol |
InChI |
InChI=1S/C18H30O7/c19-6-7-21-8-9-22-10-11-23-12-13-24-14-15-25-16-18(20)17-4-2-1-3-5-17/h1-5,18-20H,6-16H2 |
InChI Key |
OSSZEEXDOVJJTD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(COCCOCCOCCOCCOCCO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



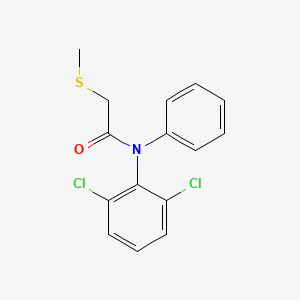
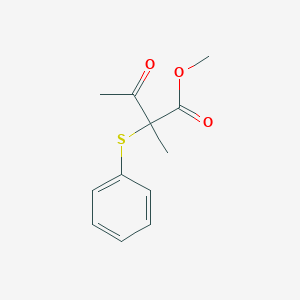
![4-Hydroxy-3-[(4-hydroxy-6-methyl-2-oxopyran-3-yl)-(4-nitrophenyl)methyl]-6-methylpyran-2-one](/img/structure/B14432213.png)
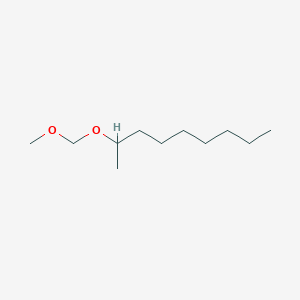
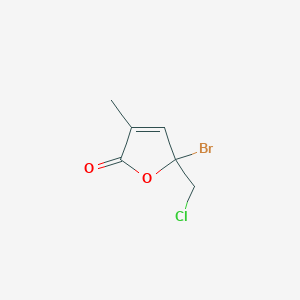

![(1S,13S)-6-(2-hydroxypropan-2-yl)-7,11,20-trioxapentacyclo[11.7.0.02,10.04,8.014,19]icosa-2(10),3,5,8,14(19),15,17-heptaene-13,17-diol](/img/structure/B14432257.png)
![Carbamic acid, [4-(dimethylamino)phenyl]-, methyl ester](/img/structure/B14432258.png)
